Terpineol

Catalog No.
S598065
CAS No.
98-55-5
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terpineol

CAS Number

98-55-5

Product Name

Terpineol

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3

InChI Key

WUOACPNHFRMFPN-UHFFFAOYSA-N

SMILES

CC1=CCC(CC1)C(C)(C)O

Solubility

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL
Very soluble in benzene, acetone
Very soluble in alcohol, ether
In water, 7100 mg/L at 25 °C
slightly soluble in glycerol and water
1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)

Synonyms

1-alpha-terpineol, alpha-terpineol, alpha-terpineol, sodium salt, D-alpha-terpineol, DL-alpha-terpineol, p-menth-1-en-8-ol

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O

Terpineol is a monoterpenoid compound with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol. It exists in four isomeric forms, with alpha-terpineol being the most prevalent and widely studied. This compound is characterized by its pleasant aroma, reminiscent of lilac flowers, making it a popular choice in the fragrance and cosmetic industries. Alpha-terpineol is also known for its role as a solvent and an intermediate in organic synthesis .

, particularly under acidic conditions. Common reactions include:

  • Isomerization: The conversion of alpha-terpineol to other isomers.
  • Cyclization: Formation of cyclic compounds from linear precursors.
  • Hydration and Dehydration: Addition or removal of water molecules, altering the compound's structure.
  • Oxidation: Reaction with oxidizing agents like ozone or hydroxyl radicals, leading to products such as acetone and glyoxal .

In surface chemistry studies, alpha-terpineol reacts with ozone in indoor environments, producing various oxidation products, including glyoxal and methylglyoxal .

Alpha-terpineol exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that alpha-terpineol has antimicrobial effects against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects: It has demonstrated potential in reducing inflammation in biological models.
  • Insect Repellent: The compound is also recognized for its insect-repelling properties, making it useful in pest control formulations .

Alpha-terpineol can be synthesized through several methods:

  • From Pinene: A common method involves the hydration of alpha-pinene using acid catalysts.
  • From Turpentine: Terpineol can be extracted from turpentine oil through fractional distillation or controlled oxidation processes .
  • Biotechnological Methods: Recent advancements have explored microbial fermentation processes to produce terpineol from renewable resources .

Terpineol finds applications across various industries:

  • Fragrance Industry: Its floral scent makes it a key ingredient in perfumes and scented products.
  • Cosmetics: Used in lotions and creams for its pleasant aroma and skin-soothing properties.
  • Cleaning Products: Acts as a solvent and antimicrobial agent in household cleaners.
  • Pharmaceuticals: Utilized as an excipient or active ingredient in certain medicinal formulations .

Research on the interactions of alpha-terpineol with other chemical species has revealed significant insights:

  • Gas-phase Reactions: Studies show that alpha-terpineol reacts with hydroxyl radicals and ozone, leading to the formation of various oxidation products that can affect air quality indoors .
  • Surface Reactions: The presence of surfaces (like glass or vinyl) influences the reaction mechanisms, resulting in different product distributions compared to gas-phase reactions .

Similar Compounds

Several compounds share structural similarities with alpha-terpineol, each possessing unique properties:

Compound NameMolecular FormulaUnique Features
Beta-TerpineolC₁₀H₁₈ODifferent isomer with distinct scent profile
LinaloolC₁₀H₁₈OKnown for its floral aroma; used in aromatherapy
GeraniolC₁₀H₁₈OExhibits strong antibacterial properties
CamphorC₁₀H₁₆OHas medicinal properties; used in topical analgesics

Alpha-terpineol stands out due to its specific odor profile and versatility across multiple applications compared to these similar compounds .

Terpineol is a collective term for four isomeric monoterpenoid alcohols: α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol. Structurally, these isomers share a molecular formula (C₁₀H₁₈O) but differ in the position of the hydroxyl group and double bonds. As monoterpenoids, they derive from the cyclization of geranyl pyrophosphate, a key intermediate in terpene biosynthesis. Terpineol’s classification as a tertiary alcohol underscores its reactivity and utility in industrial and biological contexts.

Historical Context and Discovery

The isolation of terpineol isomers began in the early 20th century. In 1903, German chemists H. Waldbaum and O. Hüthig identified (+)-α-terpineol from petitgrain oil. Four years later, J. E. Teeple isolated the (–)-enantiomer from long-leaf pine oil. Commercial synthesis emerged in the mid-20th century, leveraging α-pinene hydration with sulfuric acid to meet growing demand in fragrances and pharmaceuticals.

Isomeric Diversity in the Terpineol Group

The four isomers exhibit distinct physicochemical properties:

  • α-Terpineol: Dominant in nature (e.g., pine oil), with a lilac-like aroma.
  • β-Terpineol: Rare, found in trace amounts in citrus oils.
  • γ-Terpineol: Structurally similar to β-terpineol but with a shifted double bond.
  • Terpinen-4-ol: Abundant in tea tree oil, known for antimicrobial activity.
IsomerCAS NumberBoiling Point (°C)Natural Sources
α-Terpineol98-55-5214–220Pine oil, petitgrain oil
β-Terpineol138-87-4426.2Citrus oils
γ-Terpineol586-81-2426.2Rare plant extracts
Terpinen-4-ol562-74-3209Tea tree oil, eucalyptus

Significance in Terpene Chemistry

Terpineol is pivotal in terpene biosynthesis. The terpinyl cation, formed during geranyl pyrophosphate cyclization, serves as a precursor for diverse terpenoids. This intermediate’s hydrolysis yields α-terpineol, linking it to the production of limonene, pinene, and other monoterpenes.

Terpineol is a monoterpene alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 grams per mole [1] [2]. The compound consists of ten carbon atoms, eighteen hydrogen atoms, and one oxygen atom arranged in a characteristic cyclohexene ring structure with an attached hydroxyl group [1]. The International Union of Pure and Applied Chemistry nomenclature designates the compound as 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol, reflecting its structural arrangement of a six-membered cyclohexene ring bearing a methyl substituent at position 4 and a tertiary alcohol functional group [7].

The basic structural framework of terpineol features a cyclohexene ring system with a quaternary carbon center bearing two methyl groups and one hydroxyl group [1]. This configuration classifies terpineol as a tertiary monoterpene alcohol within the broader category of terpenoids [1]. The presence of the hydroxyl functional group attached to a quaternary carbon center distinguishes terpineol from other monoterpenes and contributes significantly to its chemical and physical properties [4].

Structural ParameterValue
Molecular FormulaC₁₀H₁₈O
Molecular Weight154.25 g/mol
Chemical Abstract Service Registry Number98-55-5 (α-terpineol)
International Union of Pure and Applied Chemistry Name2-(4-methylcyclohex-3-en-1-yl)propan-2-ol
Simplified Molecular Input Line Entry SystemCC1=CCC(CC1)C(C)(C)O

Isomeric Forms

Terpineol exists as four distinct isomeric forms, each possessing the same molecular formula but differing in the spatial arrangement of atoms and the position of double bonds within the cyclohexene ring system [1] [8]. These isomers include α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol, with α-terpineol being the most commercially significant and abundant form in natural sources [1] [4].

α-Terpineol: Structure and Distinguishing Features

α-Terpineol represents the most prevalent and commercially important isomer of the terpineol family, constituting the major component in most commercial terpineol preparations [1] [4]. The structural configuration of α-terpineol features the double bond positioned between carbons 1 and 2 of the cyclohexene ring, with the tertiary alcohol group located at position 8 of the p-menthane skeleton [3]. This specific arrangement results in the systematic name p-menth-1-en-8-ol for α-terpineol [3].

The distinguishing structural characteristics of α-terpineol include the presence of a quaternary carbon center bearing the hydroxyl group and two methyl substituents, creating a tertiary alcohol functionality [10]. The cyclohexene ring maintains a chair conformation with the methyl group at position 4 in an axial orientation, contributing to the compound's three-dimensional structure [26]. This isomer exhibits a characteristic lilac-like fragrance profile that distinguishes it from other terpineol isomers [20].

β-Terpineol: Structural Configuration

β-Terpineol represents one of the less common isomeric forms of terpineol, differing from α-terpineol primarily in the position of the double bond within the cyclohexene ring system [8] [12]. The structural configuration of β-terpineol places the double bond at a different position compared to α-terpineol, specifically affecting the conjugation pattern and electronic distribution within the molecule [8]. This isomer maintains the same tertiary alcohol functionality as other terpineol forms but exhibits distinct physical and organoleptic properties [12].

The water solubility of β-terpineol has been determined to be 2.42 grams per liter, which is comparable to other terpineol isomers [12]. The boiling point of β-terpineol occurs at approximately 426.2°F (219°C), similar to other members of the terpineol family [12]. This isomer appears as a colorless liquid under standard conditions and contributes to the overall terpineol mixture found in commercial preparations [12].

γ-Terpineol: Molecular Arrangement

γ-Terpineol exhibits a molecular arrangement that differs from β-terpineol solely in the location of the double bond within the cyclohexene ring structure [1] [8]. This isomer belongs to the p-menthane monoterpenoid classification and maintains the characteristic tertiary alcohol functionality common to all terpineol forms [22]. The specific positioning of the double bond in γ-terpineol creates a unique electronic environment that influences its chemical reactivity and physical properties [22].

Research has demonstrated that γ-terpineol exhibits distinctive interactions with phospholipid membranes, specifically adsorbing onto the polar head regions of phospholipids such as dipalmitoylphosphatidylcholine and dipalmitoylphosphatidylethanolamine [22]. This interaction pattern affects the gauche conformations of aliphatic chains in membrane systems, indicating specific molecular accommodation mechanisms for γ-terpineol [22]. The compound's ability to modulate membrane structure represents a unique characteristic among the terpineol isomers [22].

Terpinen-4-ol: Structural Relationship to Terpineol Family

Terpinen-4-ol constitutes the fourth isomeric form within the terpineol family, sharing the molecular formula C₁₀H₁₈O while exhibiting a distinct structural arrangement [5] [6]. This compound serves as a primary constituent of tea tree oil, being extracted from the leaves, branches, and bark of Melaleuca alternifolia [5]. The structural relationship to other terpineol isomers lies in the common p-menthane backbone and the presence of a hydroxyl functional group, although the position and orientation differ significantly [5].

The distinguishing structural feature of terpinen-4-ol involves the placement of the hydroxyl group at position 4 of the cyclohexene ring, contrasting with the quaternary carbon attachment observed in other terpineol isomers [5]. This positional difference creates a secondary alcohol functionality rather than the tertiary alcohol arrangement characteristic of α-, β-, and γ-terpineol [5]. The compound can be synthesized from terpinolene through photooxidation, reduction of the resulting hydroperoxide, and selective hydrogenation of the terminal double bond [5].

IsomerDouble Bond PositionAlcohol TypePrimary Natural Source
α-TerpineolC1-C2TertiaryPine oil, petitgrain oil
β-TerpineolAlternative positionTertiaryVarious plant sources
γ-TerpineolAlternative positionTertiaryVarious plant sources
Terpinen-4-olMultiple positionsSecondaryTea tree oil

Stereochemistry and Chirality

Terpineol exhibits significant stereochemical complexity due to the presence of chiral centers within its molecular structure [6] [26]. α-Terpineol exists as a racemic mixture consisting of both (R)-(+) and (S)-(−) enantiomers, each possessing distinct optical activity and biological properties [30]. The stereochemical configuration centers around the cyclohexene ring system, where the spatial arrangement of substituents creates asymmetric carbon centers [26].

The chiral nature of terpineol isomers has been extensively studied using gas chromatography with chiral stationary phases [6]. Research utilizing cyclodextrin-based columns has demonstrated the successful separation of terpineol enantiomers, with α-terpineol showing distinct retention times for its (+) and (−) forms [6]. The stereochemical analysis reveals that both enantiomers occur naturally, with the (+)-stereoisomer being isolated from petitgrain oil and the (−)-enantiomer separated from long-leaf pine oil [30].

The International Union of Pure and Applied Chemistry nomenclature system designates the stereochemical configuration using descriptors such as (1S)- or (1R)- to indicate the absolute configuration at the chiral center [26]. For α-terpineol, the complete stereochemical designation includes the specification of the cyclohexene ring orientation and the spatial arrangement of the tertiary alcohol group [26]. This stereochemical information proves crucial for understanding the compound's biological activity and sensory properties [6].

StereoisomerOptical RotationNatural SourceChemical Abstract Service Number
(R)-(+)-α-TerpineolPositivePetitgrain oil7785-53-7
(S)-(−)-α-TerpineolNegativePine oil10482-56-1
Racemic α-TerpineolNoneSynthetic98-55-5

Physical Properties

Boiling Point (490.7K) and Phase Transition Parameters

The boiling point of terpineol varies among its isomeric forms, with comprehensive thermodynamic data available for the major α-terpineol isomer [9] [10] [11]. α-Terpineol exhibits a boiling point range of 210-219°C (483-492K) under standard atmospheric pressure conditions [10] [11]. More precise measurements indicate a boiling point of 218-221°C for α-terpineol, while commercial preparations typically show boiling ranges of 213-218°C [11].

The phase transition parameters for terpineol include a melting point range of 31-32°C for α-terpineol, with some sources reporting values as low as 18°C depending on the purity and isomeric composition [10] [11]. The compound exists as a viscous liquid at room temperature, with crystallization occurring readily under appropriate conditions [11]. Vapor pressure measurements indicate values of 6.48 pascals at 23°C, demonstrating the compound's moderate volatility [23].

Critical temperature and pressure values have been calculated for terpineol using predictive methods, yielding a critical temperature of 740.92K and a critical pressure of 2950.48 kilopascals [15]. The enthalpy of vaporization has been estimated at 54.62 kilojoules per mole, reflecting the energy required for the liquid-to-gas phase transition [15]. These thermodynamic parameters provide essential information for industrial processing and purification procedures [15].

Phase Transition ParameterValueConditions
Boiling Point210-219°C (483-492K)1 atmosphere
Melting Point31-32°CStandard conditions
Vapor Pressure6.48 Pa23°C
Critical Temperature740.92KCalculated
Critical Pressure2950.48 kPaCalculated
Enthalpy of Vaporization54.62 kJ/molEstimated

Solubility Characteristics (2.87g/L in Water)

The water solubility of terpineol has been precisely determined through experimental measurements, with α-terpineol exhibiting a solubility of 2.87 grams per liter at 23°C [23]. This limited aqueous solubility reflects the predominantly hydrophobic nature of the cyclohexene ring system, while the hydroxyl group provides some degree of water interaction [23]. Alternative measurements report slightly higher values of 7.1 grams per liter at 25°C, indicating temperature dependence of the solubility behavior [23].

The solubility profile of terpineol in organic solvents demonstrates significantly higher values compared to water [10]. The compound exhibits complete miscibility with ethanol, benzene, propylene glycol, acetone, and diethyl ether [10]. This broad solubility range in organic media makes terpineol valuable as a solvent for various industrial applications [25]. The octanol-water partition coefficient has been calculated as 3.330, indicating preferential partitioning into lipophilic phases [11].

β-Terpineol shows comparable water solubility characteristics with a value of 2.42 grams per liter, demonstrating similar hydrophilic-lipophilic balance across the isomeric series [12]. The solubility behavior influences the compound's bioavailability, environmental fate, and industrial processing requirements [23]. Henry's law constant has been determined as 2.23 × 10⁻⁶ atmosphere-cubic meters per mole, indicating moderate volatility from aqueous solutions [23].

Solvent SystemSolubilityTemperature
Water2.87 g/L23°C
Water7.1 g/L25°C
EthanolMiscible20°C
BenzeneMiscible20°C
Diethyl etherMiscible20°C

Organoleptic Properties (Lilac, Woody, Floral Aroma Profile)

The organoleptic properties of terpineol represent one of its most distinctive and commercially valuable characteristics [1] [20]. α-Terpineol exhibits a characteristic lilac-like fragrance with fresh, clean, woody, and pine notes [20]. The aroma profile encompasses floral lilac notes complemented by citrus-woody characteristics with distinct lemon and lime nuances [20]. This complex fragrance profile makes α-terpineol an essential ingredient in perfumery and flavoring applications [1].

The odor threshold for α-terpineol has been established through sensory analysis, demonstrating the compound's potent aromatic properties even at low concentrations [25]. The fragrance description includes sweet, clean, and fresh characteristics with underlying pine and herbal notes [11] [20]. The compound's aromatic intensity and character remain stable across various temperature and concentration ranges, contributing to its reliability in formulated products [20].

Comparative analysis of terpineol isomers reveals distinct organoleptic differences, with each form contributing unique aromatic characteristics to the overall terpineol profile [12]. The woody and floral notes predominate in α-terpineol, while other isomers may exhibit variations in intensity and character [12]. The compound's ability to complement citrus, tropical fruit, apple, tomato, and coffee flavors demonstrates its versatility in flavor enhancement applications [20].

Aromatic CharacteristicIntensityDescription
LilacPrimaryFresh, clean, floral
WoodySecondaryPine, herbal notes
CitrusTertiaryLemon, lime nuances
SweetBackgroundClean, fresh character

Spectroscopic and Analytical Characterization

Mass Spectrometry Signature

Mass spectrometry analysis of terpineol provides characteristic fragmentation patterns essential for compound identification and quantification [9] [13]. The molecular ion peak appears at mass-to-charge ratio 154, corresponding to the molecular weight of C₁₀H₁₈O [9]. The fragmentation pattern exhibits several prominent peaks that serve as diagnostic markers for terpineol identification [13].

The major fragment ions in the mass spectrum of α-terpineol include peaks at mass-to-charge ratios of 59, 93, 121, and 136 [9]. The base peak typically occurs at mass-to-charge ratio 59, representing a significant fragment resulting from the loss of the cyclohexene portion of the molecule [9]. Additional characteristic fragments at 93 and 121 correspond to specific rearrangement and elimination processes during electron ionization [9].

Gas chromatography-mass spectrometry analysis has been extensively validated for terpineol quantification, demonstrating high sensitivity and specificity [24] [28]. The retention time for α-terpineol under standard chromatographic conditions typically ranges from 5.4 to 10.5 minutes, depending on the column type and temperature program [28]. The mass spectral database matching provides reliable identification with high confidence levels when compared to reference standards [24].

Fragment Ion (m/z)Relative IntensityStructural Significance
154Molecular ionComplete molecule
136HighLoss of water
121ModerateRearrangement fragment
93HighCyclohexene fragment
59Base peakMajor fragmentation

Nuclear Magnetic Resonance Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides detailed structural information about terpineol through both proton and carbon-13 analysis [14]. Proton nuclear magnetic resonance spectra of α-terpineol recorded at 600 megahertz in deuterated methanol reveal characteristic signal patterns for the various hydrogen environments within the molecule [14]. The hydroxyl proton typically appears as a broad singlet around 4-5 parts per million, while the methyl groups attached to the quaternary carbon center produce sharp singlets around 1.2 parts per million [14].

The cyclohexene ring protons in α-terpineol generate complex multipicity patterns in the aliphatic region between 1.5-2.5 parts per million [14]. The vinyl proton associated with the double bond appears as a characteristic signal around 5.4 parts per million [14]. Integration ratios confirm the expected number of protons for each signal, providing quantitative verification of the structural assignment [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the terpineol structure [9]. The quaternary carbon bearing the hydroxyl group typically resonates around 70-80 parts per million, while the sp² carbons of the double bond appear in the 120-140 parts per million region [9]. Aliphatic carbons of the cyclohexene ring and methyl groups produce signals in the 20-40 parts per million range [9].

Nuclear Magnetic Resonance SignalChemical Shift (ppm)MultiplicityAssignment
Hydroxyl proton4.0-5.0Broad singlettertiary alcohol
Vinyl proton5.4MultipletDouble bond
Methyl protons1.2SingletQuaternary carbon
Ring protons1.5-2.5Complex multipletCyclohexene

Infrared Spectroscopic Features

Infrared spectroscopy provides characteristic absorption bands that serve as fingerprint identification for terpineol compounds [17] [21]. The hydroxyl stretching vibration produces a broad absorption band in the 3100-3500 wavenumber region, characteristic of tertiary alcohols [17] [21]. This band typically appears around 3400 wavenumbers and represents one of the most diagnostic features for terpineol identification [21].

The carbon-hydrogen stretching vibrations generate multiple absorption bands in the 2800-3000 wavenumber region [29]. Specifically, the asymmetric methylene stretching vibration appears near 2920 wavenumbers, while the symmetric methylene stretching occurs around 2850 wavenumbers [29]. These bands originate from the cyclohexene ring and methyl group carbon-hydrogen bonds [29].

The carbon-oxygen stretching vibration of the tertiary alcohol functionality produces an absorption band around 1100 wavenumbers [21]. Double bond stretching vibrations appear in the 1600-1700 wavenumber region, providing information about the alkene functionality within the cyclohexene ring [21]. The infrared spectrum also contains characteristic deformation and bending vibrations in the fingerprint region below 1500 wavenumbers [17].

Attenuated total reflectance infrared spectroscopy has been successfully employed for essential oil analysis containing terpineol [21]. This technique eliminates the need for sample preparation and provides rapid identification of terpineol in complex mixtures [21]. The spectroscopic data correlate well with gas chromatography results, confirming the reliability of infrared methods for terpineol characterization [21].

Infrared Absorption BandWavenumber (cm⁻¹)IntensityFunctional Group
Hydroxyl stretch3100-3500Broad, strongTertiary alcohol
Carbon-hydrogen stretch2920StrongAsymmetric methylene
Carbon-hydrogen stretch2850StrongSymmetric methylene
Carbon-oxygen stretch1100MediumTertiary alcohol
Double bond stretch1600-1700MediumAlkene

Physical Description

Liquid; Liquid, Other Solid
Liquid
White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline]
Liquid; [Sigma-Aldrich MSDS]
colourless, viscous liquid with a lilac-like odou

Color/Form

Colorless solid
Pure alpha-isomer is white, crystalline powde

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Boiling Point

218-221 °C

Heavy Atom Count

11

Taste

Lime (distilled)
Peach, floral (lilac) flavor
Sweet, lime taste

Density

0.935 at 20 °C/20 °C
0.930-0.936

LogP

2.98 (LogP)
2.98
log Kow = 2.98

Odor

Floral, lilac

Odor Threshold

Aroma threshold values: Detection: 280-350 ppb

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.

Melting Point

35-40 °C
Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C

UNII

21334LVV8W

Related CAS

68540-43-2 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 2748 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 29 of 2748 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 2719 of 2748 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (82.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: alpha-Terpineol is a colorless to white solid. It has a floral lilac smell. It has a floral peach or lime taste. It is highly soluble in water. USE: alpha-Terpineol is an important commercial chemical. It is one of the most frequently used fragrances in soaps, perfumes and cosmetics. It is also used as a flavoring agent, disinfectant, antioxidant, and solvent. EXPOSURE: Workers that use or produce alpha-terpineol may breathe in mists or have direct skin contact. The general population may be exposed by eating food or drinking beverages that contain alpha-terpineol. Skin exposure will result from using some personal care products. If alpha-terpineol is released to the environment, it will be rapidly broken down in air. It will not be broken down by light. It will move into the air from soil and water surfaces. It is expected to move in soil. It will be broken down readily by microorganisms and may build up in aquatic organisms. RISK: Eye, nose, and throat irritation have occurred in humans exposed to alpha-terpineol. Allergic skin reactions have been reported in sensitive individuals. Damage to the lining of the throat and stomach followed by bleeding can occur if high concentrations of disinfectants containing alpha-terpineol are ingested. alpha-Terpineol did not cause lung tumors in mice exposed by injection. The potential for alpha-terpineol to cause tumors in other organs has not been assessed in laboratory animals. The potential for alpha-terpineol to cause infertility, abortion, or birth defects has not been evaluated in laboratory animals. The potential for alpha-terpineol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.04 [mmHg]
0.03 [mmHg]
VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/
0.0423 mm Hg at 24 °C

Pictograms

Irritant

Irritant

Other CAS

8000-41-7
8006-39-1
98-55-5
10482-56-1
68797-63-7
7785-53-7

Absorption Distribution and Excretion

... After iv injection of 0.1 mL/kg, death due to massive pulmonary edema occurred within minutes. In this animal blood and tissue levels of alpha-terpineol of between 150 and 300 ppm were observed. After smaller doses of pine oil (0.033 mL/kg), horses survived until euthanized up to 48 hr later. Blood levels of alpha-terpineol became undetectable in one of these animals after 2 hr, and no tissue levels were detected at postmortem....

Metabolism Metabolites

The metabolic fate of alpha-terpineol administered orally to male albino-rats was investigated, and its effects on the liver microsomal cytochrome-P-450 system were studied. For metabolic studies, alpha-terpineol was given once daily for 20 days at a dose of 600mg/kg bw; cytochrome-P-450 studies involved dosing for up to 9 days. ...The neutral fraction isolated showed the presence of one major (alpha-terpineol) and two minor compounds. One of the minor compounds was identified as p-menthane-1,2,8-triol. Further study revealed the presence of the methyl esters of oleuropeic-acid and dihydrooleuropeic-acid. Allylic oxidation of C-1 methyl esters appeared to be the major metabolic pathway. It was considered likely that the allylic methyl group at C-7 was oxidized prior to the reduction of the 1,2-double bond. Administration of alpha-terpineol increased the levels of liver microsomal cytochrome-P-450 by 72, 104, 90, 54, and 52% after 1, 2, 3, 6, and 9 days of dosing, respectively. A moderate incr was noted in the levels of liver microsomal NADPH-cytochrome-c-reductase during the first 3 days of repeated dosing. No significant effect was noted on cytochrome-b5 and NADH-cytochrome-c-reductase. The authors conclude that the allylic methyl oxidation of alpha-terpineol is the major route for its metabolic transformation in the rat. The reduction of the endocyclic double bond was specifically noted in the formation of dihydrooleuropeic-acid from oleuropeic-acid.
Biotransformation of alpha-terpineol by the common cutworm (Spodoptera litura) larvae was investigated. alpha-Terpineol was mixed in an artificial diet, and the diet was fed to the larvae (fourth-fifth instar) of S. litura. Metabolites were isolated from the frass and analyzed spectroscopically. Main metabolites were 7-hydroxy-alpha-terpineol (p-menth-1-ene-7,8-diol) and oleuropeic acid (8-hydroxy-p-menth-1-en-7-oic acid). Intestinal bacteria from the frass of larvae did not participate in the metabolism of alpha-terpineol. alpha-Terpineol was preferentially oxidized at the C-7 position (allylic methyl group) by S. litura larvae.
Details of the metabolism of alpha-terpineol by Pseudomonas incognita are presented. Degradation of alpha-terpineol by this organism resulted in the formation of a number of acidic and neutral metabolites. Among the acidic metabolites, beta-isopropyl pimelic acid, 1-hydroxy-4-isopropenyl-cyclohexane-1-carboxylic acid, 8-hydroxycumic acid, oleuropeic acid, cumic acid, and p-isopropenyl benzoic acid have been identified. Neutral metabolites identified were limonene, p-cymene-8-ol, 2-hydroxycineole, and uroterpenol. ... /I/t appears that P. incognita degrades alpha-terpineol by at least three different routes. While one of the pathways seems to operate via oleuropeic acid, a second may be initiated through the aromatization of alpha-terpineol. The third pathway may involve the formation of limonene from alpha-terpineol and its further metabolism.
In a minor pathway, the endocyclic alkene of alpha-terpineol is epoxidized and then hydrolysed to yield a triol metabolite 1,2,8-trihydroxy- para-menthane, which was also reported in humans after inadvertent oral ingestion of a pine-oil disinfectant containing alpha-terpineol.
Metabolized primarily by conjugation with glucuronic acid and excreted in urine. Oxidation of the allylic methyl group followed by hydrogenation to yield the corresponding saturated acid may occur.

Associated Chemicals

(L)-alpha-Terpineol; 10482-56-1

Wikipedia

Terpineol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Denaturant; Solvent

Methods of Manufacturing

A common industrial method of alpha-terpineol synthesis consists of the hydration of alpha-pinene or turpentine oil with aqueous mineral acids to give crystalline cis-terpin hydrate (mp 117 °C), followed by partial dehydration to alpha-terpineol. Suitable catalysts are weak acids or acid-activated silica gel.
Isolation of d-alpha-terpineol from petitgrain oil; ... isolation from l-alpha-terpineol from long leaf pine oil; isolation of dl-alpha-terpineol from cajeput oil.
Extraction of essential oils, fractional distillation of pine oils, wood processing industry.
By heating terpin hydrate with phosphoric acid and distilling or with dilute sulfuric acid, using azeotropic separation; fractional distillation of pine oil. /Terpineol/
For more Methods of Manufacturing (Complete) data for alpha-Terpineol (7 total), please visit the HSDB record page.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Wholesale and Retail Trade
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-: ACTIVE
Terpineol: ACTIVE
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, sodium salt (1:1), (1S)-: INACTIVE
Terpineol exists as three isomers: alpha-, beta-, and gamma-terpineol.

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: alpha-terpineol; Matrix: water; Detection Limit: 10 ug/L.
Using GC/MS, alpha-terpineol was identified as an effluent chemical.
The simultaneous GC analysis based on both volatility and polarity constitutes is suitable for studying a complex mixt such as an essential oil. The splitting device here described allows a dual capillary column analysis after an on-column injection without any special instrument modification. Through a dual column analysis, a qualitative and quant evaluation of those components which coelute on a given stationary phase can be achieved and unknown coelution problems can be brought to light.

Clinical Laboratory Methods

After iv pine oil injection, alpha-terpineol recovered from equine tissues by extraction into heptane & GC detection, using either FID or pentafluoropropionic anhydride derivatization & ECD.
After inhalation expt with sandalwood oil and the pure fragrance cmpd coumarin and alpha-terpineol, substances were detected and measured in the blood samples of test animals (mice) using GC/MS (MID) in connection with GC/FTIR (SWC), GC/AES (carbon and oxygen trace) and FID/GC.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1. Piechulla B, Bartelt R, Brosemann A, Effmert U, Bouwmeester H, Hippauf F, Brandt W. The α-Terpineol to 1,8-Cineole Cyclization Reaction of Tobacco Terpene Synthases. Plant Physiol. 2016 Dec;172(4):2120-2131. doi: 10.1104/pp.16.01378. Epub 2016 Oct 11. PMID: 27729471; PMCID: PMC5129724.

2. Dos Santos Negreiros P, da Costa DS, da Silva VG, de Carvalho Lima IB, Nunes DB, de Melo Sousa FB, de Souza Lopes Araújo T, Medeiros JVR, Dos Santos RF, de Cássia Meneses Oliveira R. Antidiarrheal activity of α-terpineol in mice. Biomed Pharmacother. 2019 Feb;110:631-640. doi: 10.1016/j.biopha.2018.11.131. Epub 2018 Dec 9. PMID: 30540974.

3. Zhang C, Li M, Zhao GR, Lu W. Alpha-Terpineol production from an engineered Saccharomyces cerevisiae cell factory. Microb Cell Fact. 2019 Sep 23;18(1):160. doi: 10.1186/s12934-019-1211-0. PMID: 31547812; PMCID: PMC6757357.

4. da Silva MT, Marques RB, Batista-Lima FJ, Soares MA, Dos Santos AA, Magalhães PJ, de Assis Oliveira F, de Castro Almeida FR. α-Terpineol Induces Gastric Retention of Liquids by Inhibiting Vagal Parasympathetic Pathways in Rats. Planta Med. 2016 Oct;82(15):1329-1334. doi: 10.1055/s-0042-104657. Epub 2016 Apr 28. PMID: 27124242.

5. Lee SY, Kim SH, Hong CY, Park SY, Choi IG. Biotransformation of (-)-α-pinene and geraniol to α-terpineol and p-menthane-3,8-diol by the white rot fungus, Polyporus brumalis. J Microbiol. 2015 Jul;53(7):462-7. doi: 10.1007/s12275-015-5081-9. Epub 2015 Jun 27. PMID: 26115995.

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